5alpha-Cholane
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Overview
Description
5alpha-cholane is a cholane.
Scientific Research Applications
Evolutionary Insights from Bile Salts
Research into bile salts of various species, like the lamprey Petromyzon marinus, has revealed that substances such as 5alpha-cholane can be key in understanding evolutionary biology. The structure of this compound-3alpha,7alpha,12alpha,24-tetrol, identified in lamprey, offers insights into the evolution of bile salts at a molecular level (Haslewood & Tökes, 1969).
Chemical Transformations and Analysis
The compound has been studied for its chemical properties, such as in the functionalization of unactivated carbons. For instance, the oxidation of 5beta-cholane derivatives with dimethyldioxirane highlights the unique chemical behavior of these compounds and their potential in synthetic chemistry (Iida et al., 2003).
Sterol Biosynthesis Inhibition
This compound derivatives have been investigated for their ability to inhibit sterol biosynthesis in cells. Compounds like 5alpha-cholest-8(14)-en-3beta,7xi,15xi-triol have shown potent inhibition of sterol synthesis, contributing to our understanding of cholesterol metabolism and its regulation (Schroepfer et al., 1977).
Pharmacological Activity
Certain 5alpha-pregnane-type steroidal alkaloids, structurally related to this compound, have displayed significant activities against enzymes like acetylcholinesterase, highlighting their potential therapeutic uses (Devkota et al., 2008).
Bile Acid Formation and Function
Studies on 7alpha-hydroxylation of cholestanol in rat liver microsomes have contributed to our understanding of how 5alpha-bile acids are formed, revealing significant insights into liver function and bile acid metabolism (Shefer et al., 1968).
Marine Biology and Natural Products
Investigations into marine sponges have identified novel polyhydroxysteroids, such as cholesta-8-en-3beta,5alpha,6alpha,25-tetrol, which could offer new insights into marine biochemistry and potential pharmaceutical applications (Sauleau & Bourguet-Kondracki, 2005).
Properties
Molecular Formula |
C24H42 |
---|---|
Molecular Weight |
330.6 g/mol |
IUPAC Name |
(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C24H42/c1-5-8-17(2)20-12-13-21-19-11-10-18-9-6-7-15-23(18,3)22(19)14-16-24(20,21)4/h17-22H,5-16H2,1-4H3/t17-,18-,19+,20-,21+,22+,23+,24-/m1/s1 |
InChI Key |
QSHQKIURKJITMZ-VVVZRFTHSA-N |
Isomeric SMILES |
CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C |
SMILES |
CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Canonical SMILES |
CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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